Superior D3R Binding Affinity vs. Analog
In a direct head-to-head comparison using the same assay system, OS-3-106 demonstrates a 100-fold higher binding affinity for the human dopamine D3 receptor than the closely related analog WW-III-55. The equilibrium dissociation constant (Ki) for OS-3-106 was determined to be 0.2 nM, compared to 20 nM for WW-III-55 [1]. This difference is substantial and underscores the critical impact of subtle structural modifications on target engagement.
| Evidence Dimension | D3R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | WW-III-55: 20 nM |
| Quantified Difference | 100-fold higher affinity for the target compound |
| Conditions | Competition binding assay using [125I]IABN with human D3 receptors stably expressed in HEK 293 cells. |
Why This Matters
This superior affinity enables robust target engagement at lower concentrations, which is critical for in vivo studies where bioavailability and off-target effects are major concerns.
- [1] Cheung, T. H., et al. (2013). Reduction of Cocaine Self-Administration and D3 Receptor-Mediated Behavior by Two Novel Dopamine D3 Receptor-Selective Partial Agonists, OS-3-106 and WW-III-55. The Journal of Pharmacology and Experimental Therapeutics, 347(2), 410-423. View Source
